6-Iodoquinazoline-2,4-diamine

Description

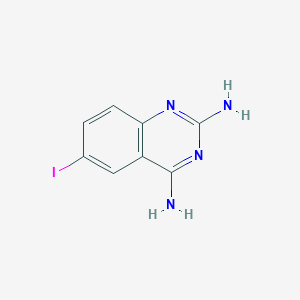

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYKRRFRJSWIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157365 | |

| Record name | 2,4-Quinazolinediamine, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132131-20-5 | |

| Record name | 2,4-Quinazolinediamine, 6-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132131205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Academic Context of Quinazoline Derivatives

Significance of the Quinazoline (B50416) Nucleus in Chemical Sciences

The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. wikipedia.orgfrontiersin.org This structural motif is not only found in over 200 naturally occurring alkaloids but has also been the subject of extensive synthetic exploration. omicsonline.orgarabjchem.org The stability and versatility of the quinazoline core have made it a focal point for the development of novel compounds with a wide array of applications. omicsonline.org Its unique chemical architecture allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. frontiersin.orgmdpi.com

The significance of the quinazoline scaffold is underscored by its presence in numerous approved therapeutic agents. frontiersin.orgresearchgate.net These drugs have demonstrated efficacy in treating a range of conditions, highlighting the privileged nature of this heterocyclic system in drug discovery. researchgate.netekb.eg The continuous investigation into quinazoline chemistry is driven by the quest for new and improved molecules with enhanced therapeutic profiles. frontiersin.orgomicsonline.org

Role of Substituted Quinazolines as Privileged Scaffolds in Research

Substituted quinazolines are widely recognized as "privileged scaffolds" in chemical and pharmaceutical research. omicsonline.orgrsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. rsc.org The quinazoline nucleus serves as an ideal foundation for combinatorial library synthesis, allowing researchers to generate a diverse array of derivatives by introducing various functional groups at different positions. frontiersin.org

The strategic placement of substituents on the quinazoline ring system, particularly at the 2, 4, 6, and 8-positions, has been shown to be crucial for modulating biological activity. frontiersin.orgomicsonline.orgmdpi.com For instance, the introduction of an amino group at the 4-position and various substituents at the 6- and 7-positions has been a common strategy in the development of kinase inhibitors. mdpi.com The ability to systematically modify the quinazoline scaffold has made it an invaluable tool in structure-activity relationship (SAR) studies, aiding in the rational design of potent and selective therapeutic agents. mdpi.comekb.eg The diverse pharmacological activities associated with substituted quinazolines include anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects, among others. frontiersin.orgomicsonline.orgekb.eg

Historical Development of Quinazoline Chemistry and its Evolution in Research

The history of quinazoline chemistry dates back to the late 19th century. In 1869, Griess synthesized the first quinazoline derivative. arabjchem.orgnih.gov However, it was the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895, through the decarboxylation of quinazoline-2-carboxylic acid, that marked a significant milestone. wikipedia.orgmdpi.com In 1903, Gabriel reported an improved synthesis method, further advancing the field. wikipedia.orgmdpi.com

Initially, research into quinazolines was primarily of academic interest. However, the discovery of the biological activities of quinazoline alkaloids in the mid-20th century sparked significant interest from medicinal chemists. omicsonline.org This led to a surge in research focused on the synthesis and pharmacological evaluation of novel quinazoline derivatives. The elucidation of the structure of the sedative-hypnotic drug methaqualone in 1951 was a pivotal moment that further solidified the therapeutic potential of the quinazoline scaffold. omicsonline.org Since then, the field has evolved dramatically, with a focus on developing targeted therapies. The development of quinazoline-based kinase inhibitors like gefitinib, approved by the FDA in 2003 for cancer treatment, exemplifies the modern era of quinazoline research. wikipedia.orgfrontiersin.org

Synthesis and Manufacturing

The synthesis of 6-Iodoquinazoline-2,4-diamine and related derivatives often involves multi-step processes starting from commercially available precursors. A common precursor for introducing the iodo-substituent at the 6-position is 6-iodoquinazolin-4(3H)-one. mdpi.comchemsrc.com

One general synthetic approach involves the chlorination of 6-iodoquinazolin-4(3H)-one to yield 4-chloro-6-iodoquinazoline (B131391). mdpi.com This intermediate can then undergo nucleophilic substitution reactions. For instance, reaction with various amines can introduce substituents at the 4-position. mdpi.com To obtain the 2,4-diamino substitution pattern, further synthetic modifications are required.

Another strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, on halogenated quinazoline (B50416) scaffolds to introduce various substituents. nih.govmdpi.com For example, 2,4-diamino-6-iodoquinazoline can be subjected to a Sonogashira cross-coupling reaction with an alkyne to afford a 6-alkynylated derivative. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Iodoquinazoline 2,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 6-Iodoquinazoline-2,4-diamine. emerypharma.comhyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. emerypharma.com

¹H NMR: In the ¹H NMR spectrum of a quinazoline (B50416) derivative, aromatic protons typically appear in the downfield region. For this compound, the protons on the quinazoline ring system would exhibit characteristic chemical shifts and coupling patterns. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. For instance, carbons bonded to the electronegative nitrogen atoms and the iodine atom would have characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of this compound.

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish connectivity, two-dimensional (2D) NMR experiments are invaluable. hyphadiscovery.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the substitution pattern. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be useful in determining the conformation of the molecule.

Example ¹H and ¹³C NMR Data for a Related Quinazoline Structure:

| Proton Signal | Chemical Shift (ppm) | Multiplicity | Integration |

| H-x | 7.80 | d | 1H |

| H-y | 7.55 | dd | 1H |

| H-z | 7.20 | d | 1H |

| NH₂ | 5.50 | br s | 4H |

| Carbon Signal | Chemical Shift (ppm) |

| C-2 | 162.5 |

| C-4 | 160.1 |

| C-6 | 95.3 |

| C-8a | 151.2 |

Note: This is a representative table for a substituted quinazoline and not the specific experimental data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.comnih.gov

Molecular Ion Peak: The HRMS spectrum of this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass. The presence of iodine, a monoisotopic element (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

Fragmentation Analysis: In addition to providing the exact mass, mass spectrometry can be used to study the fragmentation pattern of the molecule. By analyzing the fragments produced upon ionization, valuable structural information can be obtained, which complements the data from NMR spectroscopy. Common fragmentation pathways for quinazoline derivatives may involve the loss of small molecules or cleavage of the ring system. The McLafferty rearrangement is a common fragmentation pattern for certain organic molecules but is less likely for the rigid aromatic structure of this compound. libretexts.org

Example HRMS Data:

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [C₈H₇IN₄+H]⁺ | 286.9844 | 286.9841 |

Note: The values in this table are hypothetical and for illustrative purposes.

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. msu.edu The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. pressbooks.publibretexts.org

N-H Stretching: The two amino groups (-NH₂) would show characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching. pressbooks.pub

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system would appear in the 1650-1450 cm⁻¹ region. uc.edu

C-N Stretching: The C-N stretching vibrations are expected in the 1350-1000 cm⁻¹ range.

C-I Stretching: The C-I bond stretching vibration would appear in the fingerprint region, typically below 600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can provide information about the substitution pattern on the benzene (B151609) ring and are found in the 900-690 cm⁻¹ region. uc.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the quinazoline ring system would likely be strong in the Raman spectrum.

Characteristic IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3500-3300 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| C=N / C=C | Ring Stretching | 1650-1450 |

| Amino (N-H) | Bending | 1640-1550 |

| C-N | Stretching | 1350-1000 |

| Aromatic (C-H) | Out-of-plane Bending | 900-690 |

| C-I | Stretching | < 600 |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule, which are determined by its electronic structure. mdpi.comevidentscientific.com

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to electronic transitions within the molecule. The quinazoline ring system, being an extended aromatic system, is expected to have π → π* transitions. The presence of amino groups as auxochromes would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinazoline. The solvent can also influence the position of the absorption bands.

Fluorescence Emission Spectroscopy: Many quinazoline derivatives are known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum provides information about the excited state of the molecule. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield are important parameters that characterize the emission properties. However, the presence of the heavy iodine atom could potentially quench the fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Typical Photophysical Data for a Substituted Quinazoline:

| Parameter | Value |

| Absorption Maximum (λabs) | 340 nm |

| Emission Maximum (λem) | 450 nm |

| Stokes Shift | 110 nm |

| Fluorescence Quantum Yield (Φf) | 0.15 |

Note: This is a representative table and not specific experimental data for this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis

Powder XRD: If single crystals are not available, powder XRD can be used to analyze a polycrystalline sample. scispace.com The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity.

Conformational Analysis: The solid-state structure determined by XRD provides a snapshot of a low-energy conformation of the molecule. ethz.chbigchem.eu This experimental data can be compared with theoretical conformational analysis performed using computational methods to understand the molecule's flexibility and preferred shapes.

Example Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

Note: The values in this table are hypothetical and for illustrative purposes.

Other Advanced Techniques for Surface and Elemental Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM))

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. For a solid sample of this compound, XPS could be used to confirm the presence of carbon, nitrogen, and iodine and to probe their chemical environments.

Scanning Electron Microscopy (SEM): SEM is a microscopy technique that produces images of a sample by scanning it with a focused beam of electrons. It provides information about the surface topography and morphology of the material. For a crystalline sample of this compound, SEM could be used to visualize the crystal habit and size distribution. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample.

Computational Chemistry and Molecular Modeling Studies of 6 Iodoquinazoline 2,4 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. DFT is a robust method that balances computational cost with accuracy, making it a popular choice for studying systems of pharmaceutical interest. unige.chscispace.com It replaces the complex many-electron wavefunction with the electron density as the basic variable, allowing for the calculation of various molecular properties that govern structure and reactivity. unige.ch

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. bigchem.eu For 6-iodoquinazoline-2,4-diamine, key conformational variables include the rotation of the amino groups at positions 2 and 4 and the potential for slight puckering of the quinazoline (B50416) ring system, influenced by the bulky iodine substituent at position 6.

Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule can be systematically explored. scielo.br By calculating the relative energies of various conformers, an energy landscape is generated. The minima on this landscape correspond to the most stable conformations. ethz.ch These studies reveal whether the amino groups are coplanar with the quinazoline ring and how intramolecular hydrogen bonding or steric hindrance influences the molecule's preferred shape. The results of such analyses are crucial for understanding how the molecule will fit into a biological receptor's binding site. ethz.ch

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential, indicating its ability to donate electrons. A higher E_HOMO value suggests a better electron donor. Conversely, the energy of the LUMO (E_LUMO) relates to the electron affinity, with a lower E_LUMO value indicating a better electron acceptor. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

For this compound, the presence of electron-donating amino groups is expected to raise the HOMO energy, while the iodine atom can influence both HOMO and LUMO levels. DFT calculations on related 6-iodoquinazolines have shown that the C-I bond is significantly weaker than other carbon-halogen bonds (e.g., C-Cl), suggesting the iodine-substituted position is a primary site for reactivity, such as in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity: physchemres.orgmdpi.com

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, thereby predicting sites for intermolecular interactions. mdpi.com For this compound, negative potential is expected around the nitrogen atoms of the amino groups and the quinazoline ring, while the hydrogens of the amino groups would exhibit positive potential.

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | - | -5.5 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 3.5 to 4.5 | Chemical reactivity and stability |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.25 to 4.25 | Ability to attract electrons |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 1.75 to 2.25 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ² / (2η) | 2.5 to 4.5 | Global electrophilic nature |

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard for calculating NMR shielding tensors. nih.gov For high accuracy, the choice of DFT functional (e.g., WP04 or ωB97X-D) and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), are crucial to simulate experimental conditions. mdpi.com By comparing the calculated chemical shifts to experimental data, assignments of protons and carbons can be confidently made.

UV-Vis Spectroscopy: Electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). scielo.br This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum. researchgate.net For quinazoline derivatives, these calculations can predict the characteristic absorption bands arising from π→π* and n→π* transitions within the aromatic system and can show how substituents like the iodo and amino groups cause shifts in these absorptions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, using a "force field" to describe the forces between bonded and non-bonded atoms. mdpi.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation tracks the trajectory of every atom over a period of nanoseconds to microseconds. This provides valuable information on: uinjkt.ac.id

Solvation: How water molecules arrange around the solute and form hydrogen bonds with the amino groups and quinazoline nitrogens.

Conformational Flexibility: How the molecule transitions between different low-energy conformations in solution.

Binding Dynamics: When studied in complex with a biological target like a protein, MD simulations can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

Furthermore, MD simulations can be used to calculate the free energy of binding, providing a more rigorous prediction of binding affinity than simple docking scores. frontiersin.org They are also essential for understanding how the solvent environment affects molecular properties and reaction energetics. mdpi.com

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) analysis is the process of linking a molecule's chemical structure to its biological effect. mdpi.com Computational methods are central to modern SAR studies, allowing for the rational design of more potent and selective compounds. uni-bonn.de For this compound, which belongs to a class of privileged scaffolds in medicinal chemistry, computational SAR can help identify its potential as an inhibitor for various targets, such as protein kinases or receptors. researchgate.netnih.gov

Computational SAR studies are generally divided into two categories depending on the available information about the biological target. frontiersin.orgafjbs.com

Structure-Based Approaches: These methods are used when the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography or cryo-EM). The primary technique is molecular docking . nih.gov In this process, the 3D structure of this compound is computationally "docked" into the active site of the target. A scoring function estimates the binding affinity (e.g., in kcal/mol) and predicts the most likely binding pose. researchgate.net This allows for the visualization of critical interactions, such as hydrogen bonds between the diaminoquinazoline's H-bond donors/acceptors and amino acid residues in the target's binding pocket. The iodine atom can also participate in halogen bonding or occupy a hydrophobic pocket, contributing to binding affinity. This approach has been widely used for quinazoline-based inhibitors targeting enzymes like EGFR Tyrosine Kinase. nih.gov

Ligand-Based Approaches: When the target's structure is unknown, these methods rely on the chemical structures of a set of known active molecules. afjbs.com A common technique is pharmacophore modeling . A pharmacophore is an abstract 3D representation of the essential features required for biological activity, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. rsc.org For this compound, a pharmacophore model could be built incorporating the two amino groups (as H-bond donors) and the quinazoline ring system (as an aromatic/hydrophobic feature). This model can then be used as a 3D query to screen large virtual databases for other molecules that match the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While extensive QSAR studies have been performed on the broader class of quinazoline derivatives to predict their therapeutic potential, specific models focusing solely on this compound are not prominently detailed in available research.

However, general QSAR studies on substituted quinazolines provide valuable insights. For instance, research on various quinazoline series has highlighted the significance of specific molecular descriptors in determining their antimicrobial or cytotoxic activities. nih.gov A review of structure-activity relationships for quinazolinone derivatives has noted that the presence of a halogen atom at the 6th position can significantly influence antimicrobial efficacy. nih.gov These studies generally indicate that constitutional, functional, and electronic descriptors are critical parameters for predicting the biological activity of quinazoline derivatives. nih.gov In one QSAR study on a series of substituted quinazolines as antimicrobial agents, various models were developed, although the specific contribution of a 6-iodo substitution within a 2,4-diamine scaffold was not isolated. scilit.com

Table 1: Illustrative Descriptors in Quinazoline QSAR Studies

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of Rings | Relates to the size and bulk of the molecule. |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and connectivity. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Pertains to the molecule's reactivity and interaction capabilities. |

| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. |

This table is illustrative and based on general QSAR principles applied to quinazoline derivatives, as specific models for this compound are not available.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in understanding the molecular basis of a drug's mechanism of action. While numerous docking studies have been conducted on various quinazoline analogues against a range of biological targets, specific published docking analyses for this compound are scarce.

Studies on similar iodo-substituted quinazolines have demonstrated their potential as inhibitors of key enzymes in cancer pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). rsc.org For example, in a study of N-alkyl substituted iodoquinazoline derivatives, docking simulations were used to rationalize their dual inhibitory activity. The quinazoline core typically forms crucial hydrogen bonds with hinge region residues in the ATP-binding pocket of these kinases, while the substituents at various positions explore different sub-pockets, influencing potency and selectivity. rsc.org

A hypothetical docking study of this compound would likely show the di-amino groups at positions 2 and 4 forming key hydrogen bond interactions with the protein target. The iodine atom at position 6, being a large and lipophilic substituent, would be expected to occupy a hydrophobic pocket within the binding site, potentially contributing to enhanced binding affinity through favorable van der Waals interactions. This is a common observation for halogenated ligands in protein binding pockets.

Table 2: Representative Docking Study Data for Iodoquinazoline Analogues against Kinase Targets

| Compound Series | Target Protein | Key Interacting Residues (Hypothetical for this compound) | Predicted Binding Energy (Range for Analogues) (kcal/mol) |

| N-alkyl substituted iodoquinazolines | VEGFR-2 | Cys919 (Hinge region) | -7.0 to -9.5 |

| N-alkyl substituted iodoquinazolines | EGFR | Met793 (Hinge region) | -7.5 to -10.0 |

This table presents representative data from studies on analogous compounds to illustrate the type of information generated from molecular docking. rsc.org The key interacting residues for this compound are hypothetical, based on common binding modes of quinazolines to kinase domains.

Mechanistic Investigations and Molecular Target Elucidation of 6 Iodoquinazoline 2,4 Diamine Derivatives

Exploration of Molecular Mechanisms of Action in Biological Systems

Derivatives of 6-iodoquinazoline-2,4-diamine have been identified as potent antitumor agents, operating through various molecular mechanisms. nih.govresearchgate.net Research has shown that these compounds can induce apoptosis and exhibit significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The core structure of 4-anilinoquinazoline (B1210976) sulfonamide derivatives is a well-established backbone for antitumor compounds. nih.govresearchgate.net The introduction of an iodine atom at the 6-position, along with other substitutions, has been a key strategy in the development of these potent molecules. nih.govresearchgate.net

Identification and Validation of Specific Biological Targets

The antitumor effects of this compound derivatives are attributed to their interaction with specific biological targets. nih.govresearchgate.net Molecular docking studies have been instrumental in identifying these targets and understanding the binding interactions. nih.govresearchgate.net

Kinase Inhibition Profiling and Selectivity Studies

While direct kinase inhibition profiling data for this compound itself is limited in the provided search results, the broader class of quinazoline (B50416) derivatives is well-known for its kinase inhibitory activity. researchgate.netacs.org Many approved cancer therapies are kinase inhibitors with a quinazoline core. researchgate.net The general mechanism involves these small molecules binding to the ATP-binding site of kinases, which play a crucial role in cell signaling pathways that control proliferation, differentiation, and apoptosis. acs.org Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. acs.org

Derivatives of 2,4-diamino-quinazoline have been investigated as inhibitors of various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. researchgate.net The development of selective kinase inhibitors is a major focus in cancer research to minimize off-target effects. reactionbiology.com

Protein-Ligand Binding Studies and Affinity Measurements

Molecular docking analyses have been performed to predict the binding affinity of this compound derivatives to their target proteins. nih.govresearchgate.net These computational studies help in visualizing the interaction between the ligand (the quinazoline derivative) and the protein's active site, providing insights into the structural basis of inhibition. nih.govresearchgate.net The binding energy scores from these studies can be correlated with the experimentally observed biological activity. nih.gov

Differential scanning calorimetry (DSC) is another technique that can be employed to study the thermodynamics of protein-ligand binding, determining whether the binding of a ligand stabilizes or destabilizes the protein. tainstruments.com

Biochemical Pathway Modulation and Cellular Process Studies

The interaction of this compound derivatives with their biological targets leads to the modulation of critical biochemical pathways. For instance, inhibition of enzymes like human thymidylate synthase (hTS) and human thymidine (B127349) kinase (hTK) disrupts the synthesis of DNA precursors, thereby halting cell proliferation. nih.govresearchgate.net

Furthermore, some quinazoline derivatives have been shown to modulate the p53 apoptotic axis. nih.gov The p53 protein is a tumor suppressor that plays a crucial role in inducing apoptosis in response to cellular stress. By targeting components of this pathway, these compounds can enhance the natural cell death processes in cancer cells.

Phenotypic Screening and Target Deconvolution Strategies in Research

Phenotypic screening is a powerful approach in drug discovery where compounds are tested for their ability to induce a desired change in a cell or organism's phenotype, without prior knowledge of the specific target. criver.com This method is particularly useful for identifying compounds with novel mechanisms of action. criver.comunige.ch

Once a hit compound is identified through phenotypic screening, the next critical step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed phenotype. criver.comrsc.org This is essential for understanding the compound's mechanism of action and for further optimization. criver.com Various strategies are employed for target deconvolution, including affinity-based methods and computational approaches like knowledge graphs. nih.govnih.gov For instance, a pyrroloquinazoline derivative, LBL1, was identified through a phenotypic screen for its antiproliferative activity, and its target was subsequently elucidated using photo-affinity labeling. unige.ch

Applications in Chemical Biology and Advanced Materials Research

6-Iodoquinazoline-2,4-diamine as a Synthetic Intermediate for Diverse Chemical Entities

This compound serves as a versatile synthetic intermediate for creating a diverse range of chemical compounds. The presence of the iodine atom at the 6-position allows for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck reactions. These reactions enable the introduction of a wide array of substituents at this position, leading to novel derivatives with potentially enhanced biological activities or material properties.

For instance, the Sonogashira cross-coupling of 2,4-diamino-6-iodoquinazoline with terminal alkynes, like methyl 4-ethynylbenzoate, has been successfully demonstrated. mdpi.comnih.gov This reaction, typically catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst, proceeds with high yield, affording the corresponding 6-alkynylated quinazoline (B50416) derivatives. mdpi.comnih.gov Similarly, 6-iodoquinazolin-4(3H)-one derivatives have been subjected to Heck reactions with unprotected allyl amidines or guanidines to produce 6-vinyl substituted products. mdpi.comnih.gov

The reactivity of the iodo group facilitates the synthesis of complex molecules. For example, a series of new 2,4-disubstituted-6-iodoquinazoline derivatives have been synthesized and evaluated for their biological potential. nih.gov The synthetic pathway often involves the initial preparation of a 6-iodo-4-chloroquinazoline intermediate, which is then further functionalized. nih.gov Furthermore, the synthesis of certain 6-iodoquinazolines has been explored for their potential as antitubercular agents, highlighting the importance of this intermediate in medicinal chemistry. researchgate.netscialert.net The alkylation of 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one and its thione analogue has also been reported, leading to a variety of 4-alkyloxy and 4-alkylthio derivatives. scialert.net

Table 1: Examples of Reactions Utilizing 6-Iodoquinazoline (B1454157) Intermediates

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Sonogashira Coupling | 2,4-diamino-6-iodoquinazoline, methyl 4-ethynylbenzoate | Pd(OAc)₂, P(o-tolyl)₃, CuI, NEt₃, DMF | 6-Alkynyl-quinazoline | mdpi.comnih.gov |

| Heck Coupling | 6-Iodoquinazolin-4(3H)-one, allyl amidines/guanidines | Pd(OAc)₂, P(o-tolyl)₃, NEt₃, MeCN | 6-Vinyl-quinazoline | mdpi.comnih.gov |

| Alkylation | 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one/thione, alkyl halides | K₂CO₃, Acetone | 4-Alkyloxy/Alkylthio-quinazoline | scialert.net |

| Condensation | 6-Iodo-4-chloroquinazolines, Sulfanilamide/Sulfathiazole | Base catalyst, Ethanol | 2,4-Disubstituted-6-iodoquinazoline | nih.gov |

Development of Chemical Probes and Biosensors Utilizing the Quinazoline Scaffold

The quinazoline scaffold is a valuable platform for the development of chemical probes and biosensors due to its favorable photophysical properties and biological compatibility. researchgate.net These probes are instrumental in detecting and visualizing biological molecules and processes.

Quinazoline derivatives have been engineered as fluorescent probes for various biological targets. nih.gov A notable application is the development of probes for α1-adrenergic receptors (α1-ARs), which are G protein-coupled receptors involved in numerous physiological responses. nih.gov By conjugating the quinazoline pharmacophore with fluorophores like coumarin (B35378) and fluorescein, researchers have created small-molecule fluorescent probes with high affinity and sensitivity for α1-ARs. nih.gov These probes have been successfully used for subcellular localization imaging of these receptors. nih.gov

Another area of application is the detection of metal ions and other small molecules. For instance, quinazolinone-based fluorescent probes have been designed for the selective detection of Fe³⁺ ions. ccspublishing.org.cn These probes exhibit a "turn-off" fluorescence response upon binding to Fe³⁺. ccspublishing.org.cn Similarly, quinazolinone derivatives have been developed as "turn-on" fluorescent probes for detecting hypochlorite, with a significant change in fluorescence emission upon reaction. researchgate.net The design of such probes often involves a donor-acceptor architecture to modulate their photophysical properties. rsc.org

The versatility of the quinazoline scaffold extends to the development of molecular tools for investigating complex biological pathways. Quinazoline-based fluorescent probes that respond to changes in their environment, such as pH or the presence of specific analytes, are valuable for studying cellular processes. For example, a quinazoline derivative was designed as a colorimetric and luminescent pH sensor. mathnet.ru

Furthermore, quinazoline-based fluorescent probes have been developed for the detection of adenosine (B11128) 5'-triphosphate (ATP). rsc.org These probes utilize a fluorescence on-off system, where the fluorescence is quenched by copper ions and then enhanced in the presence of phosphate (B84403) derivatives like ATP. rsc.org This system allows for the highly sensitive detection of ATP, which is crucial for understanding energy-dependent biological events. rsc.org The development of such molecular tools, often aided by computational studies, provides powerful means to explore and understand biological systems at the molecular level. nih.gov

Design and Application of Fluorescent Probes for Biological Detection

Research into Functional Materials and Photophysical Applications of Quinazoline Derivatives

Quinazoline derivatives are increasingly being explored for their potential in functional materials and photophysical applications, owing to their intriguing electronic and optical properties. researchgate.netnih.gov Their planar, aromatic structure makes them suitable candidates for various optoelectronic devices. beilstein-journals.orgresearchgate.net

The luminescent properties of quinazoline derivatives can be finely tuned by modifying their chemical structure, particularly through the introduction of donor and acceptor groups. rsc.org This donor-acceptor design strategy allows for the synthesis of fluorescent compounds with emissions spanning a wide spectral range, from blue to red. rsc.org For example, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor and various amino donors exhibited emissions from 414 nm to 597 nm. rsc.org Some of these compounds displayed high photoluminescence quantum yields (QY) of over 80%. rsc.org

Quinazoline-based materials have shown promise in organic light-emitting diodes (OLEDs). rsc.orgbeilstein-journals.org They have been used as emitters, hosts for phosphorescent dopants, and in exciplex-forming systems. nih.govbeilstein-journals.org For instance, blue OLEDs have been fabricated using quinazoline derivatives as the active layer. rsc.org Additionally, quinazoline-based compounds have been employed to create white OLEDs through strategies like controlled acid protonation or the formation of versatile exciplex systems. beilstein-journals.org The investigation of their photophysical properties, including solvatochromism and aggregation-induced emission, is crucial for optimizing their performance in these applications. rsc.orgresearchgate.net

Table 2: Photophysical Properties of Selected Quinazoline Derivatives

| Compound Type | Emission Wavelength (nm) | Quantum Yield (QY) | Application | Reference |

| Donor-Acceptor Quinazolines | 414 - 597 | Up to 87.59% | OLEDs | rsc.org |

| Quinazolin-4(3H)-ones | Blue-green region | Up to 89% | Luminescent materials | researchgate.net |

| 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline | Green | High | pH sensor | mathnet.ru |

| Quinazoline-Carbazole Exciplex | Sky-blue, Orange | - | White OLEDs | beilstein-journals.org |

Strategic Importance in Drug Discovery Research as a Versatile Scaffold

The quinazoline scaffold holds a privileged position in drug discovery and medicinal chemistry due to its wide range of pharmacological activities. mdpi.combohrium.comnih.gov Its derivatives have been investigated for numerous therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comarabjchem.orgijmpr.in The structural versatility of the quinazoline ring system allows for extensive modification to optimize potency and selectivity for various biological targets. nih.govnih.gov

Numerous quinazoline-based drugs have reached the market, validating the therapeutic potential of this scaffold. bohrium.comijmpr.in For example, several amino-quinazoline kinase inhibitors are used in cancer therapy. bohrium.com The development of new synthetic methodologies for quinazoline derivatives continues to be an active area of research, aiming to expand the chemical space and discover novel drug candidates. arabjchem.orgnih.gov The ability to functionalize the quinazoline core at multiple positions, including through the use of intermediates like this compound, provides a powerful platform for the rational design of new therapeutic agents. nih.govmdpi.com The ongoing research into the biological activities of quinazoline derivatives underscores their enduring importance in the quest for new medicines to treat a wide range of diseases. nih.govresearchgate.net

Scaffold Hopping and Lead Optimization Research in Medicinal Chemistry

Scaffold hopping is a crucial strategy in modern medicinal chemistry that involves replacing the core structure of a known active compound with a chemically different one while retaining its biological activity. uniroma1.it This approach aims to discover novel compounds with improved properties, such as enhanced potency, better selectivity, favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to secure new intellectual property. uniroma1.itbhsai.org Lead optimization, a related process, focuses on systematically refining the chemical structure of a promising lead compound to enhance its therapeutic potential. rsc.org

This compound is an exemplary platform for both scaffold hopping and lead optimization. The quinazoline framework itself is a well-established pharmacophore, but the true versatility lies in the iodine atom at the 6-position. This halogen is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.gov The reactivity of the carbon-iodine bond (C-I) is greater than that of carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, allowing for selective and efficient chemical modifications at this specific site. researchgate.net

This strategic placement of the iodo group enables chemists to perform extensive Structure-Activity Relationship (SAR) studies. By introducing a diverse array of chemical moieties at the C-6 position, researchers can systematically probe the molecular interactions between the compound and its biological target, leading to the optimization of lead compounds. For instance, the synthesis of various 6-substituted quinazoline derivatives has been instrumental in the development of potent kinase inhibitors. mdpi.com

A notable application is the synthesis of 6-alkynylated 4-aminoquinazolines via Sonogashira coupling reactions with 6-iodoquinazoline precursors. mdpi.comnih.gov These derivatives have been identified as selective inhibitors of Aurora A kinase, a key regulator of cell division and a target in cancer therapy. The ability to readily modify the 6-position of the quinazoline scaffold allows for the fine-tuning of inhibitory activity and selectivity, a hallmark of lead optimization.

Table 1: Application of 6-Iodoquinazoline Derivatives in Lead Optimization

| Starting Scaffold Fragment | Reaction Type | Modification | Resulting Compound Class | Therapeutic Target/Application | Citation |

|---|---|---|---|---|---|

| 6-Iodoquinazoline | Sonogashira Coupling | Alkynylation | 6-Alkynylated 4-aminoquinazolines | Selective Aurora A Kinase Inhibitors | mdpi.comnih.gov |

| 4-Chloro-6-iodoquinazoline (B131391) | Suzuki-Miyaura Coupling | Arylation/Heteroarylation | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα Inhibitors for Cancer Therapy | mdpi.com |

| 4-Chloro-6-iodoquinazoline | Buchwald-Hartwig Amination | Amination | 4-Anilino-6-substituted quinazolines | EGFR/HER2 Tyrosine Kinase Inhibitors | mdpi.comnih.govmdpi.com |

Exploration of Novel Bioactive Scaffolds for Diverse Research Aims

A bioactive scaffold is a core molecular architecture that confers biological activity. mdpi.com The exploration of novel bioactive scaffolds is a cornerstone of drug discovery, aiming to identify new mechanisms of action and therapeutic agents for a wide range of diseases. This compound is not just a tool for optimizing existing scaffolds but also a launchpad for creating entirely new ones.

By leveraging the reactivity of the iodo group, researchers can fuse or link the quinazoline ring to other pharmacologically active moieties, thereby generating hybrid molecules with potentially novel or dual-action biological profiles. This strategy allows for the exploration of new chemical space and the development of first-in-class drug candidates.

A prime example is the design and synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as anticancer agents. mdpi.com In this research, scientists started with a 6-iodoquinazoline intermediate and utilized a Suzuki coupling reaction to introduce an imidazo[1,2-a]pyridine (B132010) group. mdpi.com The latter is a key pharmacophore in other known PI3Kα inhibitors. The resulting hybrid scaffold combines features of both parent structures, leading to potent inhibitory activity against PI3Kα, a critical enzyme in cancer cell growth and survival pathways. mdpi.com

Furthermore, the 2,4-diaminoquinazoline core has been investigated for its potential in treating infectious diseases. Derivatives have shown promise as antimalarial and antitrypanosomal agents. researchgate.netnih.gov The presence of the iodo group at the C-6 position provides a convenient handle for creating extensive libraries of analogues. By systematically varying the substituent at this position, researchers can explore how these modifications impact activity against different pathogens, potentially leading to the discovery of novel anti-infective scaffolds. This diversification strategy is essential for probing the SAR and identifying compounds with improved potency and a better resistance profile.

Table 2: Research Findings on Novel Scaffolds Derived from 6-Iodoquinazolines

| Original Scaffold | Coupled Moiety | Resulting Hybrid Scaffold | Investigated Biological Activity | Key Research Finding | Citation |

|---|---|---|---|---|---|

| 4-Aminoquinazoline | Imidazo[1,2-a]pyridine | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Anticancer (PI3Kα Inhibition) | Combination of two known pharmacophores led to a new class of potent PI3Kα inhibitors. | mdpi.com |

| 2,4-Diaminoquinazoline | Various aryl/alkyl groups | 6-Substituted-2,4-diaminoquinazolines | Antimalarial | Modifications at C-6 influence antimalarial properties against Plasmodium berghei. | nih.gov |

| 2,4-Diaminoquinazoline | Benzoyl groups | N-(2,4-diaminoquinazolin-6-yl)benzamides | Antitrypanosomal | Nitrobenzoyl substituents at the 6-position showed high potency against T. cruzi. | researchgate.net |

Referenced Compounds

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Iodoquinazoline-2,4-diamine?

- Methodological Answer : The synthesis typically involves cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde derivatives in ethanol under reflux, followed by POCl₃-mediated aromatization to yield 4-chloro-6-iodoquinazoline intermediates. Subsequent nucleophilic substitution with amines (e.g., alkyl or aryl amines) introduces the 2,4-diamine functionality . For example, reacting 4-chloro-6-iodoquinazoline with 4-methoxybenzylamine in isopropanol at 60°C under argon yields 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine with 77% yield .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms molecular weights (e.g., m/z 291.5 [M+H]⁺ for 4-chloro-6-iodoquinazoline) .

- Nuclear Magnetic Resonance (NMR) : Resolves structural details (not explicitly mentioned in evidence but inferred as standard practice).

Q. How can solubility be improved for this compound derivatives?

- Methodological Answer : Introducing hydrophilic substituents (e.g., methoxy, fluorobenzyl, or pyridinyl groups) via substitution reactions enhances solubility. For instance, N-(pyridin-3-ylmethyl)-6-iodoquinazolin-4-amine (m/z 385.2 [M+H]⁺) shows improved aqueous compatibility compared to unmodified analogs .

Advanced Questions

Q. How does microwave-assisted synthesis improve the yield of this compound derivatives?

- Methodological Answer : Microwave irradiation reduces reaction times and increases yields by enhancing reaction kinetics. For example, 4-aminoquinazoline derivatives synthesized via microwave methods achieve >90% yields in minutes, compared to hours under conventional reflux . Optimized conditions (e.g., solvent choice, temperature) further minimize side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed IC₅₀ measurement conditions) and orthogonal techniques (e.g., enzymatic vs. cellular assays). For quinazoline analogs, discrepancies in anti-inflammatory activity may arise from variations in substituent positioning or solvent effects, necessitating systematic SAR studies .

Q. How does molecular modeling predict target interactions for this compound derivatives?

- Methodological Answer : Docking studies using crystal structures (e.g., PDB 6Q7U, 6Q7V) identify binding poses with targets like MvfR. For example, 2-aminopyridine derivatives show affinity for the ligand-binding domain (LBD) via hydrogen bonding and hydrophobic interactions, guiding rational design .

Q. How can reaction conditions be optimized for chlorination steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.